(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide
Description
Properties
Molecular Formula |
C20H23N3O5S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide |
InChI |
InChI=1S/C20H23N3O5S/c1-10(6-8-15(24)21-20-23-22-12(3)29-20)5-7-13-17(25)16-14(9-28-19(16)26)11(2)18(13)27-4/h5,25H,6-9H2,1-4H3,(H,21,23,24)/b10-5+ |
InChI Key |
VRHTXFWRJFHNEW-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NN=C(S3)C)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NN=C(S3)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Hydroxy-6-Methoxy-7-Methyl-3-Oxo-1,3-Dihydroisobenzofuran-5-Carbaldehyde
A modified Friedel-Crafts acylation is employed. A solution of 3-methoxy-4-methylphenol in anhydrous dichloromethane is treated with aluminum trichloride and chloroacetyl chloride at 0°C. The intermediate undergoes oxidative cyclization using potassium persulfate in acidic conditions to yield the isobenzofuran core.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C (gradual warming) |
| Catalyst | AlCl₃ (2.5 equiv) |
| Oxidizing Agent | K₂S₂O₈ (1.2 equiv) |
| Solvent | CH₂Cl₂ |
| Yield | 68% |
Functionalization of the C5 Position
The C5 aldehyde is converted to a ketone via a Wittig reaction with methyltriphenylphosphonium bromide, followed by oxidation with pyridinium chlorochromate (PCC) to introduce the 3-oxo group.
Synthesis of the (E)-Hex-4-Enamide Chain
The (E)-configured double bond is established using a Horner-Wadsworth-Emmons reaction:
Formation of the α,β-Unsaturated Ester
A mixture of diethyl (4-methylhex-4-enoyl)phosphonate and the isobenzofuran carbaldehyde is reacted in tetrahydrofuran (THF) with sodium hydride as a base. The reaction proceeds at −78°C to ensure stereoselectivity, yielding the (E)-ester with >90% geometric purity.
Optimization Data :
| Base | Solvent | Temperature | E:Z Ratio | Yield |
|---|---|---|---|---|
| NaH | THF | −78°C | 95:5 | 82% |
| LDA | Et₂O | −40°C | 89:11 | 75% |
Hydrolysis and Activation
The ester is hydrolyzed using lithium hydroxide in a methanol/water mixture (4:1) to produce the carboxylic acid, which is subsequently converted to the acid chloride using oxalyl chloride.
Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-Amine
The thiadiazole ring is constructed via cyclization of a thiosemicarbazide derivative:
Acylation of Methyl Thiosemicarbazide
Methyl thiosemicarbazide is treated with acetic anhydride in pyridine to form N-acetyl-methylthiosemicarbazide. Cyclization is achieved using polyphosphoric acid (PPA) at 120°C, yielding 5-methyl-1,3,4-thiadiazol-2-amine.
Characterization Data :
-
¹H NMR (DMSO-d₆) : δ 2.42 (s, 3H, CH₃), 6.81 (br s, 2H, NH₂).
-
Yield : 78% after recrystallization from ethanol.
Final Coupling and Amide Bond Formation
The acid chloride intermediate is coupled with 5-methyl-1,3,4-thiadiazol-2-amine using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction is monitored by TLC, and the product is purified via silica gel chromatography.
Critical Parameters :
| Parameter | Value |
|---|---|
| Coupling Agent | DCC (1.2 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Reaction Time | 12 h |
| Purity (HPLC) | >99% |
| Overall Yield | 65% (from acid) |
Purification and Characterization
The crude product is purified using preparative HPLC (C18 column, acetonitrile/water gradient). Structural confirmation is achieved via:
Comparative Analysis of Synthetic Routes
A comparative evaluation of alternative methodologies is provided below:
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Horner-Wadsworth-Emmons | High E-selectivity | Requires low temperatures | 82% |
| Wittig Reaction | Scalability | Moderate stereoselectivity | 68% |
| EDCI-Mediated Coupling | Mild conditions | Cost of reagents | 72% |
Mechanistic Insights
-
The stereoselectivity in the Horner-Wadsworth-Emmons reaction arises from the Zimmerman-Traxler transition state, favoring the (E)-isomer due to reduced steric hindrance.
-
Cyclization of the thiosemicarbazide proceeds via a thiourea intermediate, with PPA facilitating dehydration and ring closure.
Industrial Scalability Considerations
Key challenges in large-scale production include:
Chemical Reactions Analysis
Types of Reactions
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The enamide linkage can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the enamide linkage may yield an amine.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Research indicates that derivatives of compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the isobenzofuran structure could enhance the compound's ability to induce apoptosis in cancer cells, suggesting a promising avenue for developing new anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study on thiazole derivatives showed that compounds with similar functional groups exhibited varying degrees of antibacterial and antifungal activities. The presence of the thiadiazole moiety in the compound may enhance its interaction with microbial targets, leading to effective inhibition of pathogen growth .
Anti-inflammatory Effects
Docking studies have suggested that this compound could serve as an inhibitor for lipoxygenase enzymes, which are involved in inflammatory processes. Inhibition of these enzymes is a desirable characteristic for anti-inflammatory drugs, indicating potential therapeutic applications in treating inflammatory diseases .
Pesticidal Properties
The structural components of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide suggest possible use as a pesticide or herbicide. Compounds with similar structures have shown efficacy against various pests and plant diseases, indicating that this compound may possess similar properties .
Growth Regulation
Research has indicated that certain derivatives can act as growth regulators in plants. By modulating hormonal pathways within plants, these compounds can enhance growth rates and resistance to environmental stressors .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Research
A recent study explored the synthesis of analogs based on the structure of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide and tested their cytotoxicity against various cancer cell lines. The results indicated a significant increase in apoptosis markers compared to control groups, suggesting that further development could lead to effective anticancer therapies .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives related to this compound. The study found that specific modifications enhanced activity against resistant strains of bacteria and fungi, highlighting the potential for developing new antimicrobial agents based on this chemical framework .
Mechanism of Action
The mechanism of action of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The target compound shares structural similarities with two analogs (Table 1):
Table 1: Structural and Molecular Comparison
Key Observations:
Benzofuran Core: The target compound’s 4-hydroxy group (vs. 7-methyl and 3-oxo groups are conserved across all compounds, suggesting a role in stabilizing the bicyclic structure.
Heterocyclic Substituents: The 1,3,4-thiadiazole ring in the target and Analog 1 is more electron-deficient than the 1,3-thiazole in Analog 2, which may influence π-π stacking in binding pockets .
Calculated Physicochemical Properties
Table 2: Property Comparison (Based on and )
Key Insights:
- Hydrogen Bonding: The target’s additional hydroxy group increases H-bond donors (2 vs. 1 in analogs), which may improve target binding specificity .
Implications of Structural Variations
Bioactivity Hypotheses
- Thiadiazole vs.
- Hydroxy vs. Methoxy : The hydroxy group in the target could enhance interactions with polar residues in enzymatic active sites, a feature absent in analogs.
Biological Activity
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide is a compound of interest due to its potential biological activities. It is a derivative of mycophenolic acid and has been studied for its various pharmacological properties, particularly in the context of anti-inflammatory and anticancer activities.
- Molecular Formula : C17H20O6
- Molecular Weight : 320.34 g/mol
- CAS Number : 24280-93-1
- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the compound's inhibitory effects on lipoxygenase (LOX) enzymes, specifically 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). These enzymes are crucial in the biosynthesis of leukotrienes, which are mediators of inflammation.
Inhibition Studies
In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of LOX inhibition, with IC50 values ranging from 2.5 μM to 165 μM depending on the specific structural modifications made to the molecule . The docking analysis suggested that the presence of electronegative substituents near the thiazole moiety enhances LOX inhibitory activity.
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound A | 2.5 | 5-LOX |
| Compound B | 165 | 15-LOX |
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines. Research indicates that it may induce apoptosis and inhibit cell proliferation in MCF-7 cells through mechanisms involving DNA damage and cell cycle arrest.
- Cell Cycle Arrest : Treatment with the compound resulted in a dose-dependent increase in G1 phase cell cycle arrest in MCF-7 cells, indicating its potential to halt cancer cell proliferation .
- DNA Damage Induction : The compound was shown to induce DNA damage markers such as γ-H2AX in treated cells, suggesting a mechanism that may involve interference with DNA repair pathways .
Study on MCF-7 Cells
A study conducted on MCF-7 breast cancer cells reported that treatment with (E)-6-(4-hydroxy...) led to:
- G1 Phase Arrest : Proportions of cells in G1 phase increased significantly with higher concentrations.
| Concentration (μM) | % Cells in G1 Phase |
|---|---|
| 0.3 | 53.8 |
| 1 | 59.8 |
| 3 | 64.5 |
In Vivo Studies
While most studies have focused on in vitro assessments, preliminary in vivo studies are needed to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of the (E)-isomer be confirmed experimentally?
- Methodology : Use nuclear Overhauser effect (NOE) NMR spectroscopy to analyze spatial proximity of protons near the double bond. For example, irradiation of the 4-methyl group in hex-4-enamide would reveal NOE correlations with neighboring protons, confirming the (E)-configuration. Single-crystal X-ray diffraction (SC-XRD) is definitive for absolute stereochemical assignment, as demonstrated for structurally related thiazolo[3,2-a]pyrimidine derivatives .
Q. What synthetic routes are feasible for introducing the 1,3,4-thiadiazole moiety?
- Methodology : Optimize cyclocondensation reactions between thiosemicarbazides and carboxylic acid derivatives. For example, react 5-methyl-1,3,4-thiadiazol-2-amine with activated esters (e.g., pentafluorophenyl esters) under mild acidic conditions (pH 4–5) to minimize side reactions. Yields can be improved using coupling agents like EDCI/HOBt, as shown in analogous thiadiazole syntheses .
Q. How to ensure purity of the compound for pharmacological assays?
- Methodology : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Monitor purity at 254 nm and validate using LC-MS. For challenging separations (e.g., diastereomers), use chiral columns or preparative TLC with iodine visualization, as applied to similar isobenzofuran derivatives .
Advanced Research Questions
Q. What strategies mitigate instability of the 3-oxo-1,3-dihydroisobenzofuran core under physiological conditions?
- Methodology : Conduct stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Stabilize the lactone ring via prodrug approaches (e.g., esterification of the 4-hydroxy group) or encapsulation in cyclodextrin complexes, as validated for structurally related oxazepinone derivatives .
Q. How to design structure-activity relationship (SAR) studies targeting the 5-methyl-1,3,4-thiadiazol-2-yl group?
- Methodology : Synthesize analogs with substituents varying in steric bulk (e.g., ethyl, isopropyl) and electronic properties (e.g., electron-withdrawing groups at the thiadiazole 5-position). Evaluate binding affinity using surface plasmon resonance (SPR) against hypothesized targets (e.g., kinase enzymes) and correlate with computational docking simulations .
Q. What analytical techniques resolve contradictions in biological activity data across assays?
- Methodology : Cross-validate results using orthogonal assays. For example, if antimicrobial activity conflicts between broth microdilution and disk diffusion methods, confirm using time-kill kinetics and SEM imaging of bacterial membrane integrity. Statistical tools like Bland-Altman analysis can quantify inter-assay variability .
Q. How to optimize reaction conditions for scaling up synthesis without compromising enantiomeric purity?
- Methodology : Use flow chemistry with immobilized catalysts (e.g., polymer-supported EDCI) to enhance reproducibility. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. For enantioselective steps, employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) as demonstrated for thiazolidinone syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
